molecular formula C20H15N5O3 B11368806 N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline

N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B11368806
M. Wt: 373.4 g/mol
InChI Key: KUUXYPXACJTKRZ-UHFFFAOYSA-N
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Description

N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that features a benzyl group, a nitro group, and a pyridinyl-substituted oxadiazole ring

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-benzyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline

InChI

InChI=1S/C20H15N5O3/c26-25(27)18-12-15(9-10-16(18)22-13-14-6-2-1-3-7-14)19-23-20(28-24-19)17-8-4-5-11-21-17/h1-12,22H,13H2

InChI Key

KUUXYPXACJTKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized from the reaction of a nitrile with an amidoxime under acidic conditions. The pyridinyl group is then introduced through a coupling reaction. The final step involves the nitration of the benzyl aniline derivative to introduce the nitro group .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline can be compared with other similar compounds, such as:

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